Methyl phosphorotrithioate

agricultural entomology insecticide efficacy field trial comparison

Methyl phosphorotrithioate (CAS 3347-28-2), also identified as O,S,S-trimethyl phosphorotrithioate, is an organophosphate insecticide and acaricide with the molecular formula C3H9OPS3 and a molecular weight of 188.3 g/mol. Its structure consists of a central phosphorus atom bonded to three sulfur atoms and one methoxy group, and it functions primarily as an acetylcholinesterase (AChE) inhibitor in target pests.

Molecular Formula C3H9OPS3
Molecular Weight 188.3 g/mol
CAS No. 3347-28-2
Cat. No. B15180017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phosphorotrithioate
CAS3347-28-2
Molecular FormulaC3H9OPS3
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESCOP(=S)(SC)SC
InChIInChI=1S/C3H9OPS3/c1-4-5(6,7-2)8-3/h1-3H3
InChIKeyFQTCVCBHBVPNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl phosphorotrithioate (CAS 3347-28-2): Structure and Procurement Profile for Organophosphorus Insecticide Research


Methyl phosphorotrithioate (CAS 3347-28-2), also identified as O,S,S-trimethyl phosphorotrithioate, is an organophosphate insecticide and acaricide with the molecular formula C3H9OPS3 and a molecular weight of 188.3 g/mol [1]. Its structure consists of a central phosphorus atom bonded to three sulfur atoms and one methoxy group, and it functions primarily as an acetylcholinesterase (AChE) inhibitor in target pests [2]. The compound is typically supplied as a pale amber liquid with a density of approximately 1.06 g/cm³ at 20°C [1]. Its principal application lies in agricultural pest control research and formulation studies [3].

Methyl phosphorotrithioate (CAS 3347-28-2): The Critical Role of Sulfur Substitution in Selecting In-Class Organophosphates


Within the organophosphate pesticide class, direct substitution without analytical confirmation is scientifically unsound. Methyl phosphorotrithioate differs critically from its close analogs, such as O,O-dimethyl phosphorodithioates or O,O,S-trimethyl phosphorothioates, in the degree and position of sulfur substitution (trithioate vs. dithioate vs. thioate). This structural variance governs fundamental properties including reactivity, hydrolytic stability, and biological activity [1]. For instance, trithioate esters exhibit distinct metabolic and toxicological profiles compared to their dithioate and thioate counterparts, impacting both target pest efficacy and non-target organism safety [2]. Consequently, assuming equivalent performance or safety profiles without rigorous comparative data is a high-risk procurement decision.

Methyl phosphorotrithioate (CAS 3347-28-2): Quantitative Evidence for Differentiated Selection


Methyl phosphorotrithioate (CAS 3347-28-2) Field Efficacy Compared to In-Class Alternatives for Corn Earworm Control

In a 1960 field trial assessing the reduction of corn earworm (Heliothis zea) injury on green beans, treatments with Methyl phosphorotrithioate (reported as Methyl Trithion) resulted in lesser reductions of pest damage compared to the standard treatments Sevin® (carbaryl) and DDT, which achieved 95% to 100% reduction [1]. The study also noted that Methyl phosphorotrithioate was among a group of compounds, including ethion and dimethoate, that provided lower levels of control for this specific pest [1].

agricultural entomology insecticide efficacy field trial comparison

Methyl phosphorotrithioate (CAS 3347-28-2) Comparative Field Performance Against Overwintered Boll Weevil

A 1960 field experiment evaluating compounds for control of overwintered boll weevils (Anthonomus grandis Boheman) in cotton found that treatments with Methyl phosphorotrithioate (reported as Methyl Trithion) provided 'good kills', placing it in a group of effective compounds that included Shell Compounds SD-5539 and SD-5533, and Geigy 30494 [1]. In contrast, the compound Bayer 29493 was specifically noted to be ineffective [1].

cotton pest management insecticide field trial boll weevil control

Methyl phosphorotrithioate (CAS 3347-28-2): In-Class Distinction Based on Sulfur Substitution and Toxicological Profile

The toxicological profile of Methyl phosphorotrithioate is fundamentally linked to its trithioate ester structure (P=S and three P-S bonds). In contrast, O,O-dimethyl phosphorodithioates (like dimethoate) possess two P-S bonds and a P=O or P=S, and O,O,S-trimethyl phosphorothioates possess one P=S and two P-O bonds [1]. This structural difference dictates distinct metabolic activation and detoxification pathways in both target insects and mammals [2]. For instance, O,S,S-trimethyl phosphorodithioate, a related dithioate, is a known potent delayed toxicant with an oral LD50 of 43 mg/kg in rats, causing lung damage [3]. While specific toxicity data for Methyl phosphorotrithioate is limited, its classification as a trithioate suggests it will have a different toxicological and metabolic fate compared to dithioate or thioate analogs, impacting safety and handling protocols [4].

structure-activity relationship toxicology metabolic pathway

Methyl phosphorotrithioate (CAS 3347-28-2) Distinctiveness in Synthesis and Industrial Preparation Routes

Patents detail processes for preparing mixtures of dithio- and trithiophosphoric acid triesters, indicating that Methyl phosphorotrithioate can be synthesized as part of a mixture or as a target compound [1]. A key synthetic route involves the reaction of phosphorus pentasulfide (P4S10) with methanol, a method that directly yields trithioate esters [2]. This contrasts with the synthesis of many common O,O-dialkyl phosphorodithioates, which often involve the reaction of O,O-dialkyl phosphorodithioic acid with an alkyl halide [3]. This difference in industrial preparation underscores that Methyl phosphorotrithioate is not simply a minor variant but a compound with a distinct synthetic pathway and potential for unique impurity profiles that must be controlled.

synthetic chemistry industrial process phosphorotrithioate synthesis

Methyl phosphorotrithioate (CAS 3347-28-2) Physicochemical Differentiation from Common Organophosphate Pesticides

Methyl phosphorotrithioate exhibits distinct physicochemical properties compared to widely used O,O-dialkyl phosphorodithioates like malathion or dimethoate. For example, the predicted octanol-water partition coefficient (logP) for Methyl phosphorotrithioate is estimated at ~2.0 [1], whereas malathion and dimethoate have logP values of approximately 2.36 and 0.78, respectively [2]. Additionally, the compound's boiling point is estimated at 370.5±52.0 °C at 760 mmHg, with a very low vapor pressure of 0.0±0.8 mmHg at 25°C [3]. These properties influence its behavior in formulations, its potential for volatilization, and its mobility in soil and water systems.

physicochemical property formulation science environmental fate

Methyl phosphorotrithioate (CAS 3347-28-2): Evidence-Based Application Scenarios in Agricultural Research and Development


Targeted Research on Boll Weevil Management in Cotton

The evidence from field trials demonstrating 'good kills' of overwintered boll weevils with Methyl phosphorotrithioate [2] directly supports its use as a positive control or active candidate in studies focused on cotton pest management. Researchers investigating alternative control strategies or resistance mechanisms in Anthonomus grandis can utilize this compound to benchmark efficacy against newer or experimental insecticides.

Comparative Efficacy Studies Against Multiple Lepidopteran Pests

The comparative field data showing lesser efficacy of Methyl phosphorotrithioate against corn earworm, relative to standards like carbaryl [2], provides a clear rationale for its use in studies designed to understand pest-specific insecticide susceptibility. It serves as a valuable tool for investigating differential toxicity or resistance profiles across various lepidopteran species in legume crops.

Structure-Activity Relationship (SAR) and Metabolic Toxicology Research

Given its unique trithioate ester structure, Methyl phosphorotrithioate is a critical compound for SAR studies within the organophosphate class [2]. Its distinct metabolic fate compared to dithioate analogs [3] makes it essential for research into the biochemical mechanisms of organophosphate toxicity, detoxification pathways, and the development of safer insecticide chemistries.

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